molecular formula C6H11Cl2N3O B13489043 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride

1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B13489043
M. Wt: 212.07 g/mol
InChI Key: MSSIASSGAFNKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride (molecular formula: C₆H₉N₃O·2HCl) is a bicyclic organic compound featuring an azetidine (4-membered saturated nitrogen heterocycle) linked to a 1,3-oxazole ring. The oxazole moiety is an electron-deficient aromatic heterocycle, which enhances reactivity in nucleophilic and electrophilic substitutions. The dihydrochloride salt form improves aqueous solubility, a critical property for pharmaceutical applications . Its structural simplicity and functional versatility make it a valuable building block in medicinal chemistry, particularly for kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C6H11Cl2N3O

Molecular Weight

212.07 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H9N3O.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h1-2,5H,3-4,7H2;2*1H

InChI Key

MSSIASSGAFNKBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CO2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the azetidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the addition of azetidine through nucleophilic substitution reactions. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole or azetidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the azetidine ring.

Scientific Research Applications

1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The azetidine moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with modifications in the heterocyclic ring, substituents, or salt forms. Key differences in physicochemical properties, reactivity, and applications are highlighted below.

Heterocyclic Ring Modifications

Compound Name Molecular Formula Heterocycle Molecular Weight (Da) Key Properties
1-(1,3-Oxazol-2-yl)azetidin-3-amine diHCl C₆H₉N₃O·2HCl Oxazole 139.07 (free base) High solubility in acidic media; polar
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine diHCl C₅H₈N₄S·2HCl Thiadiazole 163.07 (free base) Sulfur enhances lipophilicity; redox-active
1-(Pyridin-2-yl)cyclopropanamine diHCl C₈H₁₁N₂·2HCl Pyridine 153.65 (free base) Basic nitrogen improves metal coordination
  • Pyridine-containing analogues exhibit stronger basicity, altering pharmacokinetics .

Azetidine Substituent Variations

Compound Name Molecular Formula Substituent Molecular Weight (Da) Notable Features
1-(1,3-Oxazol-2-yl)azetidin-3-amine diHCl C₆H₉N₃O·2HCl Oxazol-2-yl 139.07 (free base) Electron-withdrawing group; planar ring
3-Methyl-[1,3'-biazetidin]-3-ol diHCl C₇H₁₄N₂O·2HCl Methyl, hydroxyl 162.21 (free base) Steric hindrance; hydrogen-bonding capacity
1-(Azetidin-3-yl)-N,N-dimethylmethanamine diHCl C₆H₁₅N₃·2HCl Dimethylamine 145.21 (free base) Enhanced basicity; flexible side chain
  • Key Insight : Methyl and hydroxyl groups introduce steric and hydrogen-bonding effects, while dimethylamine substituents increase basicity, influencing target binding .

Salt Forms and Solubility

Compound Name Salt Form Solubility (aq.) pKa (predicted) Application Context
1-(1,3-Oxazol-2-yl)azetidin-3-amine diHCl Dihydrochloride High (pH ≤ 4) 4.75 (amine) Drug intermediates; crystallography
Quizartinib diHCl (VANFLYTA®) Dihydrochloride Low (pH ≥ 2) 4.75, 3.16 Anticancer (FLT3 inhibitor)
Berotralstat diHCl (ORLADEYO®) Dihydrochloride Soluble (pH ≤ 4) N/A Plasma kallikrein inhibitor
  • Key Insight : Dihydrochloride salts universally improve solubility in acidic environments, facilitating oral bioavailability. However, solubility drops sharply at higher pH, a critical consideration for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.